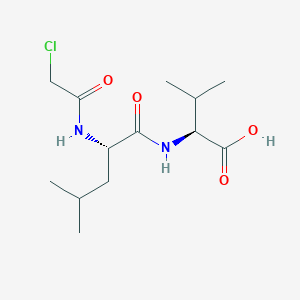![molecular formula C20H26BrN B14201696 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine CAS No. 833453-21-7](/img/structure/B14201696.png)
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a 2,4,6-tri(propan-2-yl)phenyl group at the 6-position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine typically involves the bromination of 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like toluene or ethanol under inert atmosphere.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are used in a hydrogenation setup.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, 2-thio-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, and 2-alkoxy-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Reduction Reactions: 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.
Aplicaciones Científicas De Investigación
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine depends on the specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: A brominated pyridine with a methyl group at the 6-position.
6-Bromo-2-pyridinecarboxaldehyde: A brominated pyridine with a formyl group at the 2-position.
2-Bromo-6-methoxynaphthalene: A brominated naphthalene with a methoxy group at the 6-position.
Uniqueness
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is unique due to the presence of the bulky 2,4,6-tri(propan-2-yl)phenyl group, which imparts steric hindrance and influences its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other brominated pyridines and contributes to its specific applications and properties.
Propiedades
Número CAS |
833453-21-7 |
|---|---|
Fórmula molecular |
C20H26BrN |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
2-bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C20H26BrN/c1-12(2)15-10-16(13(3)4)20(17(11-15)14(5)6)18-8-7-9-19(21)22-18/h7-14H,1-6H3 |
Clave InChI |
KRKLLJFSIGBFSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
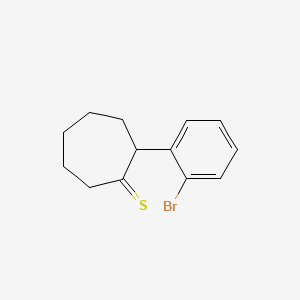
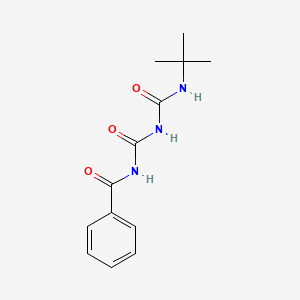
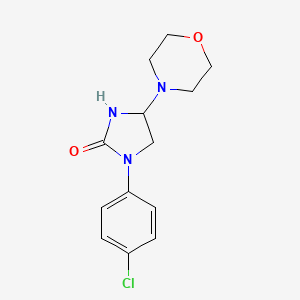
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)

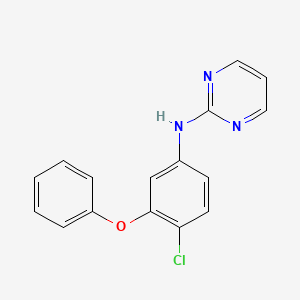
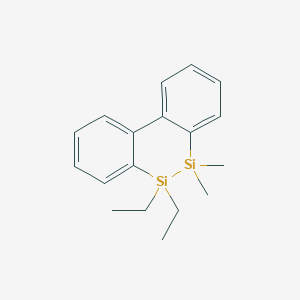
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
